![molecular formula C16H19N3O4 B3003091 4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203411-45-3](/img/structure/B3003091.png)
4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
EGFR-TK Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives, which include the compound , have been studied for their potential as EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase) inhibitors . These inhibitors are used in the treatment of various cancers, as they can block the signals that tell cancer cells to grow and divide .
Anti-proliferative Activity
The compound has shown potential anti-proliferative activity, meaning it may inhibit the growth of cells . In the study, two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .
P-glycoprotein Inhibition
The compound has also been studied for its ability to inhibit P-glycoprotein . P-glycoprotein is a protein that pumps foreign substances out of cells and is thought to play a role in multi-drug resistance in cancer treatment .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives . These new compounds could have various applications in medicinal chemistry .
Potential Use in Drug Development
The compound’s structure has been mentioned in a patent application, indicating its potential use in drug development . However, the specific application is not detailed in the search results .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to act on a variety of targets, including kinases .
Mode of Action
The exact mode of action of this compound is currently unknown. Pyrimidine derivatives have been reported to inhibit various enzymes, such as kinases , which play crucial roles in cellular signaling pathways.
Biochemical Pathways
Given that pyrimidine derivatives often target kinases , it is plausible that this compound could impact pathways involving these enzymes, such as cell growth and proliferation pathways.
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Given that pyrimidine derivatives often target kinases , it is plausible that this compound could impact cell growth and proliferation.
properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-9(20)7-19-8-12-13(15(19)22)14(17-16(23)18(12)2)10-3-5-11(21)6-4-10/h3-6,9,14,20-21H,7-8H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXWBCDCBYPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2C)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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